molecular formula C17H16N2O3S B2910108 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine CAS No. 478171-63-0

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B2910108
CAS No.: 478171-63-0
M. Wt: 328.39
InChI Key: HDDYIIYFGVDJAR-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine typically involves the reaction of an appropriate oxazoline derivative with a sulfonyl chloride in the presence of a base. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Oxazoline: Similar structure but with an oxazoline ring.

    N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Thiazolamine: Contains a thiazole ring instead of an oxazole ring.

    N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Imidazolamine: Contains an imidazole ring.

Uniqueness

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine is unique due to its specific oxazole ring structure combined with the phenylsulfonyl group, which may confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-18-16-17(23(20,21)14-11-7-4-8-12-14)19-15(22-16)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDYIIYFGVDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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